2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoquinoline, thiazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone: Shares the isoquinoline core but differs in the attached functional groups.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a similar fused ring system but with different heterocyclic components.
Uniqueness
What sets 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one apart is its unique combination of isoquinoline, thiazole, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13-11-12(15-8-16-13)17-14(20-11)18-6-5-9-3-1-2-4-10(9)7-18/h1-4,8H,5-7H2,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOWCFWRUIWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.